

literature review of morpholinoaniline compounds in research

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Compound of Interest

Compound Name: 2-Fluoro-4-morpholinoaniline hydrochloride

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An In-depth Technical Guide to Morpholinoaniline Compounds in Research

Authored by a Senior Application Scientist Introduction: The Morpholinoaniline Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring is a versatile and privileged heterocyclic scaffold frequently employed in medicinal chemistry for its favorable physicochemical, metabolic, and biological properties.^[1] When integrated with an aniline moiety, it forms the morpholinoaniline core, a structure that serves as the foundation for a diverse array of pharmacologically active compounds. These compounds have demonstrated significant therapeutic potential across multiple domains, including oncology, infectious diseases, and neurodegeneration.^{[2][3][4]} The significance of this scaffold is underscored by its presence in approved drugs and numerous investigational agents. For example, 3-Fluoro-4-morpholinoaniline is a critical intermediate in the synthesis of Linezolid, a synthetic antibiotic effective against multidrug-resistant Gram-positive bacteria like MRSA.^{[5][6]} The morpholine group often enhances drug-like properties, such as aqueous solubility and metabolic stability, making it an attractive component in drug design.^{[1][7]} This guide provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to morpholinoaniline compounds, offering researchers and drug development professionals a technical resource for harnessing the potential of this important chemical class.

Part 1: Synthesis of the Core Morpholinoaniline Scaffold

The synthesis of the morpholinoaniline core is adaptable, allowing for the introduction of various substituents to modulate pharmacological activity. The most common strategies involve the formation of the morpholine-aryl bond followed by the generation of the aniline amine group.

Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction

A prevalent and robust method begins with a di- or mono-halo-substituted nitrobenzene. The morpholine ring is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a halide by the secondary amine of morpholine. The resulting nitrophenyl morpholine intermediate is then reduced to the corresponding aniline.

This two-step process is fundamental for producing key intermediates like 3-fluoro-4-morpholinoaniline.^[5] The choice of reducing agent is critical; common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron powder with ammonium chloride.^{[5][8]}

Step 1: SNAr Reaction

1,2-Difluoro-4-nitrobenzene

Morpholine

Acetonitrile, Reflux

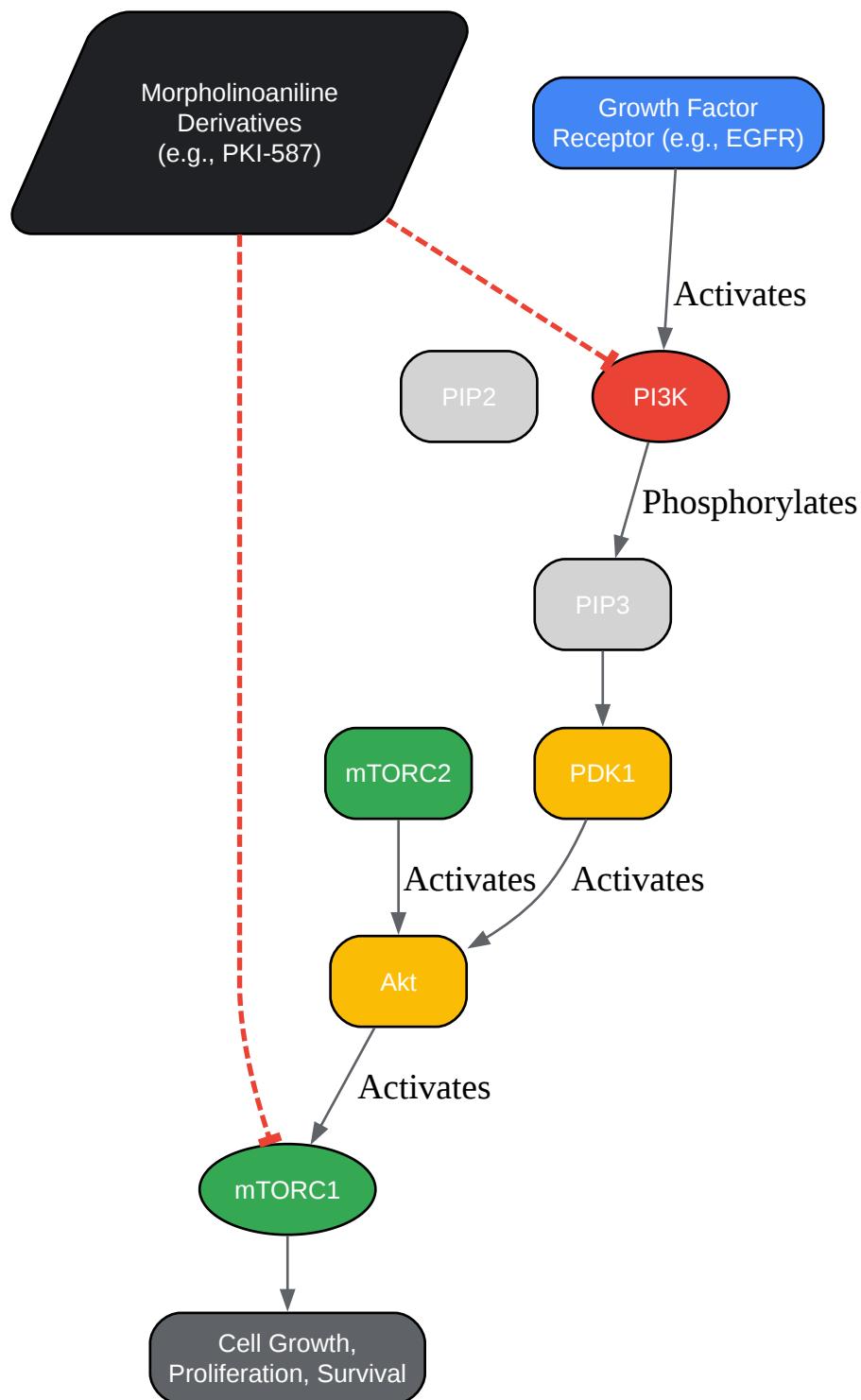
4-(2-Fluoro-4-nitrophenyl)morpholine

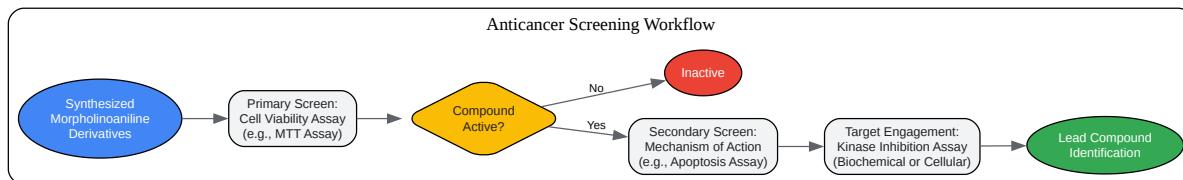
Step 2: Nitro Group Reduction

4-(2-Fluoro-4-nitrophenyl)morpholine

Fe/NH₄Cl
Methanol/Water, 70°C

3-Fluoro-4-morpholinoaniline





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